

An In-depth Technical Guide to 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Difluoro-2-nitrobenzoic acid

Cat. No.: B1304131

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Difluoro-2-nitrobenzoic acid**, a key chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its applications in organic synthesis and drug development.

Chemical Identity and Properties

3,5-Difluoro-2-nitrobenzoic acid is an aromatic carboxylic acid featuring two fluorine atoms and a nitro group attached to the benzoic acid core.^[1] The strategic placement of these functional groups significantly influences the molecule's reactivity and physical properties. The strong electron-withdrawing nature of the nitro group and the fluorine atoms makes the aromatic ring susceptible to nucleophilic substitution reactions and modulates the acidity of the carboxylic acid.

Table 1: Physicochemical Properties of **3,5-Difluoro-2-nitrobenzoic Acid**

Property	Value	Source
CAS Number	331765-71-0	[2] [3] [4]
Molecular Formula	C ₇ H ₃ F ₂ NO ₄	[3] [5]
Molecular Weight	203.1 g/mol	[3]
Monoisotopic Mass	203.00302 Da	[5]
SMILES	C1=C(C=C(C(=C1C(=O)O)--INVALID-LINK--[O-])F)F	[5]
InChI	InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12)	[5]
InChIKey	ZBEWIPTYUHHZIS-UHFFFAOYSA-N	[5]
Predicted XlogP	1.5	[5]
Physical Form	Solid	[1]

Table 2: Predicted Collision Cross Section (CCS) Data[\[5\]](#)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	204.01030	131.8
[M+Na] ⁺	225.99224	141.2
[M-H] ⁻	201.99574	132.6
[M+NH ₄] ⁺	221.03684	149.7
[M+K] ⁺	241.96618	135.2
[M+H-H ₂ O] ⁺	186.00028	129.6
[M+HCOO] ⁻	248.00122	154.3
[M+CH ₃ COO] ⁻	262.01687	176.5
[M+Na-2H] ⁻	223.97769	137.4
[M] ⁺	203.00247	128.4
[M] ⁻	203.00357	128.4

Note: CCS values are predicted using CCSbase.[\[5\]](#)

Synthesis

The primary synthetic route to **3,5-Difluoro-2-nitrobenzoic acid** involves the nitration of 3,5-Difluorobenzoic acid.[\[3\]](#) This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

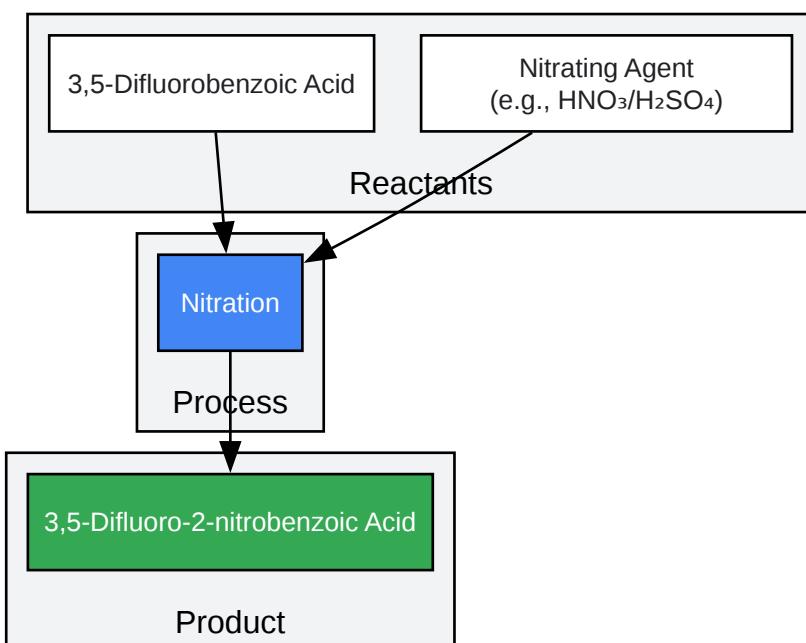


Figure 1: Synthesis of 3,5-Difluoro-2-nitrobenzoic Acid

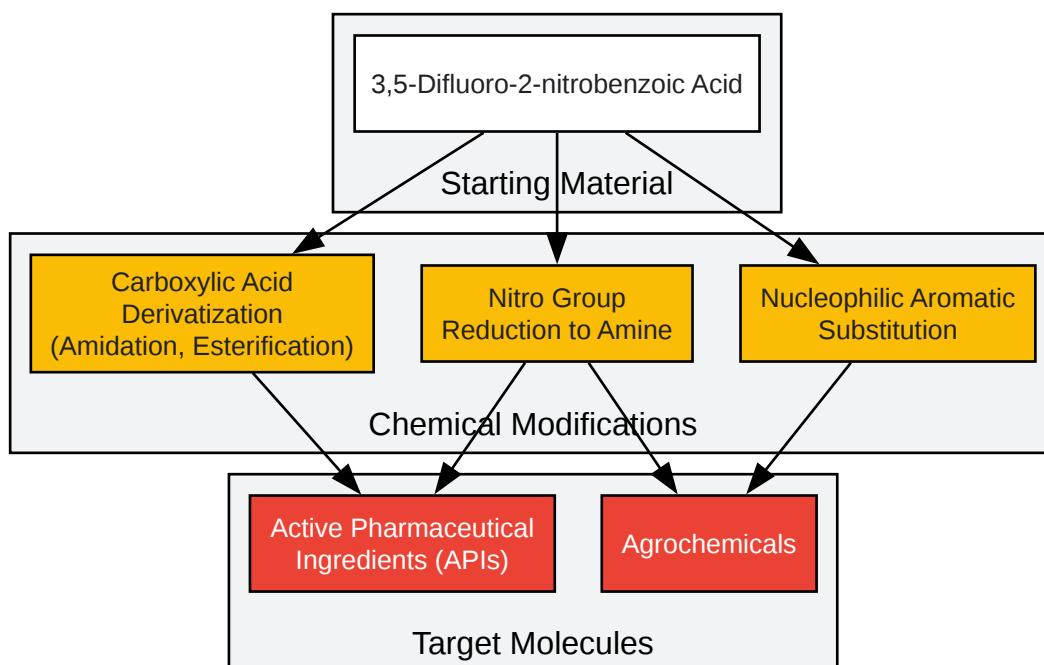


Figure 2: Role as a Synthetic Intermediate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1131580-60-3: 3,5-difluoro-4-nitrobenzoic acid [cymitquimica.com]
- 2. rndmate.com [rndmate.com]
- 3. 3,5-DIFLUORO-2-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 3,5-DIFLUORO-2-NITROBENZOIC ACID | 331765-71-0 [chemicalbook.com]
- 5. PubChemLite - 3,5-difluoro-2-nitrobenzoic acid (C7H3F2NO4) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Difluoro-2-nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304131#3-5-difluoro-2-nitrobenzoic-acid-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com